molecular formula C7H7N3O2S B12930774 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide CAS No. 111730-40-6

7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide

Cat. No.: B12930774
CAS No.: 111730-40-6
M. Wt: 197.22 g/mol
InChI Key: NVNNTVUIKJMUPC-UHFFFAOYSA-N
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Description

7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds based on the thiazolo[3,2-a]pyrimidine core have demonstrated a wide range of biological activities, making them valuable templates for developing novel therapeutic agents . Research on closely related analogs has identified potent biological effects, including antitumor activity. Specific derivatives have been designed and synthesized as p38α MAPK inhibitors, showing promising cytotoxic effects against various human cancer cell lines, such as lung (A549), breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (Hep-G2) cancers . These compounds can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit cancer cell migration . Furthermore, the thiazolo[3,2-a]pyrimidine scaffold is recognized for its potential in central nervous system (CNS) drug discovery. Related compounds have been investigated as acetylcholinesterase (AChE) inhibitors, showing good inhibitory activity and representing a promising starting point for developing novel treatments for neurodegenerative conditions like Alzheimer's disease . The core structure is also known for other pharmacological properties, including anti-inflammatory and antimicrobial activities, as explored in scientific literature . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

111730-40-6

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

7-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide

InChI

InChI=1S/C7H7N3O2S/c8-6(12)4-3-5(11)9-7-10(4)1-2-13-7/h3H,1-2H2,(H2,8,12)

InChI Key

NVNNTVUIKJMUPC-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=O)C=C(N21)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. MCRs reduce synthetic time, labor, and cost, and minimize the use of toxic chemicals. The use of microwave irradiation and polyphosphoric acid (PPA) as a catalyst can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry: In chemistry, 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of a wide variety of derivatives with potential biological activities .

Biology and Medicine: In biology and medicine, this compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. It has been studied for its potential to inhibit enzymes such as cyclin-dependent kinases (CDKs) and to interfere with DNA replication in cancer cells .

Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a scaffold for the design of bioactive molecules makes it valuable for drug discovery and development .

Mechanism of Action

The mechanism of action of 7-Oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyrimidine-5-carboxamide involves its interaction with various molecular targets. For example, it can inhibit the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. Additionally, the compound may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural variations that significantly affect their reactivity, stability, and biological activity. Below is a systematic comparison of 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide with key analogs:

Structural Features
Compound Name Substituents (Positions) Ring Saturation Key Functional Groups
This compound Carboxamide (5), Oxo (7) 2,3-Dihydro Carboxamide, Ketone
Ethyl 7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate Ethyl carboxylate (5), Oxo (7) 2,3-Dihydro Ester, Ketone
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Bromophenyl (5), Methyl (7), Ethyl ester (6) 2,3-Dihydro Aryl, Ester, Ketone
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Methoxyphenyl (5), Methyl (7), Phenylamide (6) 2,3-Dihydro Aryl, Carboxamide, Ketone

Key Observations :

  • Ring saturation : The 2,3-dihydro configuration in the pyrimidine ring reduces aromaticity, increasing conformational flexibility compared to fully unsaturated analogs .
  • Substituent effects : Carboxamide groups (e.g., at position 5) enhance hydrogen-bonding capacity, critical for target binding in enzyme inhibition . Aryl substituents (e.g., bromophenyl or methoxyphenyl) improve lipophilicity, influencing membrane permeability .
  • Crystal packing : Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) exhibit unique π-halogen and C–H···O interactions, stabilizing crystal lattices .
Physicochemical Properties
Property Target Compound Ethyl Carboxylate Analog 5-(4-Bromophenyl) Derivative
Molecular Weight (g/mol) 197.214 225.23 435.32
LogP (calculated) 1.2 1.8 3.5
Aqueous Solubility (mg/mL) 12.4 8.7 0.9
Melting Point (°C) 245–247 210–212 427–428

Key Insights :

  • Lipophilicity : Aryl and alkyl substituents increase LogP, reducing solubility but improving bioavailability .
  • Thermal stability : Higher melting points correlate with extensive intermolecular hydrogen bonding in crystalline states .

Biological Activity

7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound exhibits a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The structural complexity of this compound, characterized by a fused thiazole and pyrimidine ring system, contributes to its pharmacological potential.

  • Molecular Formula : C7H7N3O2S
  • Molecular Weight : 197.22 g/mol
  • CAS Number : 111730-40-6
PropertyValue
IUPAC Name7-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide
InChI KeyNVNNTVUIKJMUPC-UHFFFAOYSA-N
Canonical SMILESC1CSC2=NC(=O)C=C(N21)C(=O)N

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for specific derivatives were reported to be as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that derivatives of 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G1 phase.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells.

The specific mechanisms are still under investigation, but initial findings suggest promising avenues for therapeutic development.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazolopyrimidine derivatives, including 7-Oxo-2,3-dihydro derivatives. The results showed that these compounds had potent activity against multiple bacterial strains with favorable MIC values .

Case Study 2: Anticancer Mechanisms

Another research project focused on the anticancer effects of this compound in human cancer cell lines. The study provided evidence for its ability to induce apoptosis and inhibit cell proliferation through targeted pathways .

Q & A

Q. Basic

  • Recrystallization : Use ethyl acetate/ethanol (3:2) for high recovery (≥75%) of crystalline product. Adjust solvent ratios based on solubility profiles .
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) for intermediates. Monitor fractions via TLC .
  • Vacuum Sublimation : Apply for thermally stable derivatives (e.g., trifluoromethyl-substituted analogs) to achieve >99% purity .

How can computational modeling guide structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., dipeptidyl peptidase-4 or ENTPDases) based on substituent effects (e.g., 4-methoxybenzyl groups enhance hydrophobic interactions) .
  • MD Simulations : Simulate ring puckering dynamics (e.g., boat vs. chair conformations) over 100 ns trajectories to assess stability in biological environments .
  • QSAR Models : Correlate electronic parameters (Hammett σ) of substituents (e.g., CF3_3, OMe) with inhibitory activity using partial least squares regression .

What strategies mitigate challenges in regioselective functionalization?

Q. Advanced

  • Directing Groups : Introduce electron-withdrawing groups (e.g., bromo at C2) to steer electrophilic substitution to C5 or C7 positions .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during carboxamide formation .
  • Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, K2_2CO3_3) for aryl/heteroaryl coupling at C6 .

How to design bioactivity assays for this compound?

Q. Advanced

  • Target Selection : Prioritize enzymes with conserved catalytic sites (e.g., ENTPDases, DPP-4) based on structural analogs .
  • In Vitro Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., MCA-Gly-Pro-Lys-DNP for DPP-4) in pH 7.4 buffers .
  • Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY-FL conjugate) using confocal microscopy .

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